molecular formula C15H15NO4 B2788453 Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate CAS No. 179757-96-1

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate

Cat. No.: B2788453
CAS No.: 179757-96-1
M. Wt: 273.288
InChI Key: FJAUTPKNQFNEKF-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate is an organic compound with a complex structure that includes a furan ring and a benzoate ester

Safety and Hazards

The safety information for “Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate typically involves the esterification of 2,5-dimethylfuran-3-carboxylic acid with methanol, followed by the amidation with 2-aminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dimethylfuran-3-carboxylate
  • 2,5-Dimethyl-3-furoic acid
  • 2,5-Dimethylfuran-3-carbonyl chloride

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-8-12(10(2)20-9)14(17)16-13-7-5-4-6-11(13)15(18)19-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAUTPKNQFNEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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